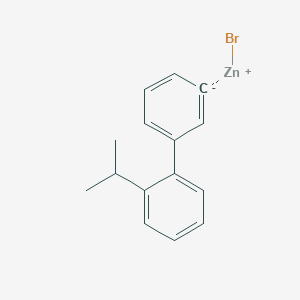
3-(2-i-Propylphenyl)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is a member of the organozinc halides, which are known for their reactivity and utility in various chemical transformations. The presence of the iso-propyl group on the phenyl ring enhances its reactivity and selectivity in certain reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 3-(2-ISO-PROPYLPHENYL)PHENYLLITHIUM with zinc bromide in anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
3−(2−ISO−PROPYLPHENYL)PHENYLLITHIUM+ZnBr2→3−(2−ISO−PROPYLPHENYL)PHENYLZINCBROMIDE+LiBr
Industrial Production Methods
In an industrial setting, the production of 3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE involves scaling up the laboratory synthesis. This includes the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product. The compound is typically stored in THF to maintain its stability and reactivity.
化学反応の分析
Types of Reactions
3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals, such as palladium or nickel, in cross-coupling reactions.
Substitution: Participates in substitution reactions with halides or other leaving groups.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles used in nucleophilic addition reactions.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
Alcohols: Formed from the addition of 3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE to carbonyl compounds.
Biaryls: Produced in cross-coupling reactions with aryl halides.
科学的研究の応用
3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Organic Synthesis: Used in the formation of complex organic molecules through nucleophilic addition and cross-coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of functional materials, such as polymers and ligands for catalysis.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate that can participate in various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. The presence of the iso-propyl group can influence the reactivity and selectivity of the compound by providing steric hindrance and electronic effects.
類似化合物との比較
Similar Compounds
Phenylzinc Bromide: Lacks the iso-propyl group, resulting in different reactivity and selectivity.
3-(2-Methylphenyl)Phenylzinc Bromide: Contains a methyl group instead of an iso-propyl group, leading to variations in steric and electronic properties.
3-(2-Tert-Butylphenyl)Phenylzinc Bromide: Features a tert-butyl group, which provides greater steric hindrance compared to the iso-propyl group.
Uniqueness
3-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE is unique due to the presence of the iso-propyl group, which enhances its reactivity and selectivity in certain reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
特性
分子式 |
C15H15BrZn |
|---|---|
分子量 |
340.6 g/mol |
IUPAC名 |
bromozinc(1+);1-phenyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C15H15.BrH.Zn/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13;;/h3-4,6-12H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
UUWMHKROOAZTCH-UHFFFAOYSA-M |
正規SMILES |
CC(C)C1=CC=CC=C1C2=CC=C[C-]=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


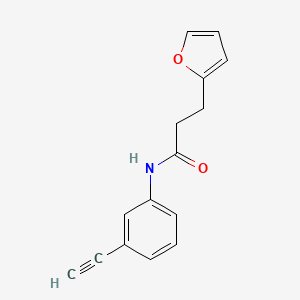


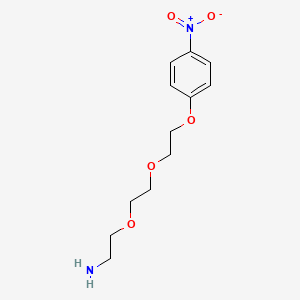
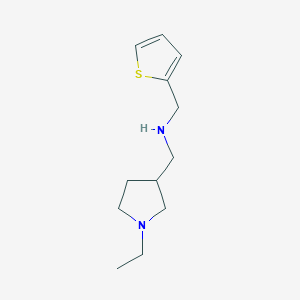
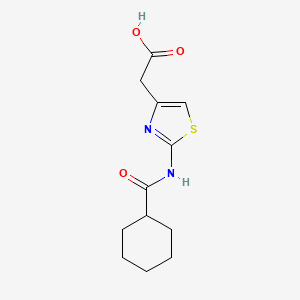
![Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14892693.png)
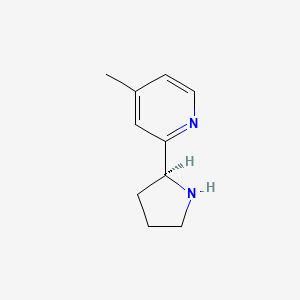
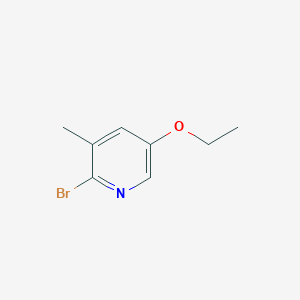
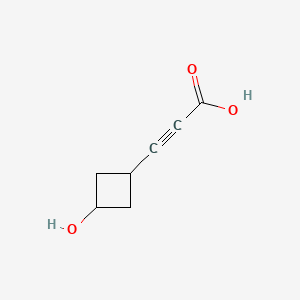
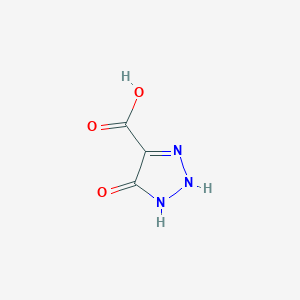
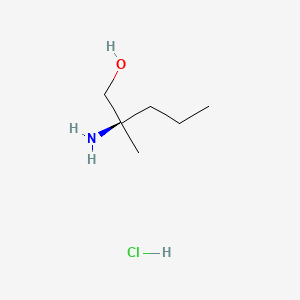
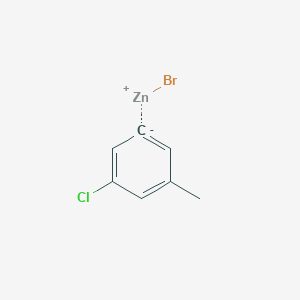
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
